REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH3:11])[c:5]([O:9][CH3:10])[c:6]([CH3:8])[cH:7]1.[CH2:12]([Li:13])[CH2:14][CH2:15][CH3:16].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH3:35][CH2:36][O:37][C:38](=[O:39])[CH3:40].[Cl-:22].[NH4+:23].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21]>>[c:2]1([CH:18]=[O:17])[cH:3][c:4]([CH3:11])[c:5]([O:9][CH3:10])[c:6]([CH3:8])[cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(C)cc(Br)cc1C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCCCCC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1c(C)cc(C=O)cc1C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |